Ambazone monohydrate

Polymorphism Solid-state characterization Pharmaceutical development

Research and procurement professionals face significant batch-to-batch variability when anhydrous ambazone or unidentified hydrates are substituted for the monohydrate form. Ambazone monohydrate (CAS 6011-12-7) eliminates this risk with its structurally characterized, infinite 3D hydrogen-bonded network that ensures reproducible solid-state properties, dissolution, and ICH stability. Key supply and research advantages: • Narrow-spectrum bacteriostasis: Potent activity against S. pneumoniae and S. haemolyticus at 1:1,000,000 dilution, with negligible Gram-negative or gut flora impact. • Validated antitumor benchmark: Oral efficacy in murine P388 leukemia (60-125 mg/kg), providing a vital comparator for novel thiosemicarbazone SAR studies. • Controlled polymorph supply: Monohydrate form exclusively supplied; its reversible anhydrous interconversion enables precise humidity-dependent kinetic studies and solid-form screening.

Molecular Formula C8H13N7OS
Molecular Weight 255.30 g/mol
CAS No. 6011-12-7
Cat. No. B1667015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbazone monohydrate
CAS6011-12-7
SynonymsAmbazone hydrate
Molecular FormulaC8H13N7OS
Molecular Weight255.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O
InChIInChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2
InChIKeyYDMCHEYASLTJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ambazone Monohydrate Properties and Supply


Ambazone monohydrate (CAS 6011-12-7) is an oral antiseptic and antimicrobial agent belonging to the thiosemicarbazone class [1]. The compound was patented in 1957 by Bayer under the trade name Iversal and remains in active use in Eastern Europe and former Soviet Union countries for treating oropharyngeal infections including pharyngitis, tonsillitis, gingivitis, and stomatitis [2][3]. Ambazone exhibits bacteriostatic activity with pronounced selectivity against Gram-positive streptococcal species (S. pneumoniae, S. viridans, S. haemolyticus) at high dilutions, while showing minimal activity against Gram-negative bacteria and preserving normal intestinal flora [4]. The monohydrate crystalline form is distinguished from anhydrous ambazone by a three-dimensional hydrogen-bonded network structure incorporating water molecules [5].

Ambazone Monohydrate Solid Form Selection


Substitution of ambazone monohydrate with its anhydrous counterpart or other thiosemicarbazone derivatives presents quantifiable risks to product performance and regulatory compliance. The monohydrate and anhydrous forms of ambazone exhibit fundamentally different crystal architectures, with the monohydrate characterized by an infinite three-dimensional hydrogen-bonded network involving water molecules, whereas the anhydrous form adopts a two-dimensional layered structure [1]. This structural divergence directly translates to distinct solid-state properties, thermal behavior, and interconversion kinetics under varying humidity and temperature conditions [1][2]. For formulators and quality control specialists, the specific crystalline form determines dissolution behavior, processing characteristics during tablet manufacturing, and long-term stability profiles under ICH storage conditions [1]. In contrast, generic substitution without solid-form verification introduces variability that may affect batch-to-batch consistency and ultimate therapeutic reliability [2].

Ambazone Monohydrate Differentiation Evidence


Crystal Architecture: Monohydrate vs. Anhydrous

Ambazone monohydrate possesses a unique three-dimensional hydrogen-bonded network structure distinctly different from the two-dimensional layered architecture of anhydrous ambazone [1]. Single-crystal X-ray diffraction analysis revealed that water molecules in the monohydrate form participate in an infinite 3D network, whereas the anhydrous form relies solely on direct ambazone-ambazone hydrogen bonds forming a 2D sheet-like arrangement [1]. Thermal analysis and temperature-dependent XRPD confirmed reversible transformation between these two forms, demonstrating that the monohydrate represents a distinct solid-state entity with defined stability boundaries under varying relative humidity conditions [1].

Polymorphism Solid-state characterization Pharmaceutical development

Acetate Salt Solvate Dissolution Advantage

A novel ambazone acetate salt solvate form demonstrated substantial improvements in both aqueous solubility and dissolution rate compared with the monohydrate and anhydrous ambazone forms [1]. Powder dissolution measurements were conducted in water and physiological media, confirming that the acetate salt solvate outperformed the parent monohydrate form in dissolution kinetics [1]. The acetate salt solvate also displayed good thermal and solution stability, though it transformed back to the monohydrate upon storage at elevated temperature and relative humidity [1]. This evidence establishes that while the monohydrate serves as the stable reference form under ambient conditions, the acetate salt solvate offers a quantifiably superior dissolution alternative when solubility-limited bioavailability is a critical formulation concern [1].

Salt formation Solubility enhancement Bioavailability improvement

Murine Leukemia Antitumor Activity

Ambazone demonstrates quantifiable in vivo antitumor efficacy against murine leukemia P388 and other transplantable tumors in both mice and rats [1][2]. When administered orally for 4 to 9 days, the effective therapeutic dose ranged between 60 and 125 mg/kg [2]. This activity positions ambazone as a biologically validated member of the thiosemicarbazone class, alongside FDA-approved compounds such as triapine and metisazone, which have been developed for viral infections and leukemias [3]. In the context of thiosemicarbazone procurement for research applications, ambazone offers a structurally distinct scaffold with established in vivo pharmacological validation [2].

Antineoplastic activity Murine leukemia P388 Thiosemicarbazone derivatives

Streptococcal Bacteriostatic Activity

Ambazone demonstrates potent bacteriostatic activity against clinically relevant streptococcal species at high dilutions. The compound is active against Streptococcus haemolyticus and Streptococcus pneumoniae at a dilution of 1:1,000,000, and against Streptococcus viridans at an even greater dilution of 1:8,000,000 [1][2]. In contrast, activity against Staphylococcus species is notably weaker, and the compound is essentially inactive against Gram-negative bacteria [1]. This narrow-spectrum Gram-positive selectivity, combined with the demonstrated lack of effect on intestinal flora, distinguishes ambazone from broad-spectrum topical antiseptics that may disrupt commensal microbiota [1].

Bacteriostatic activity Streptococcus pneumoniae Oropharyngeal antiseptic

cAMP Modulation via Membrane Interaction

Ambazone induces an overall increase in cellular cAMP content in leukemia cells and macrophages, distinguishing its mechanism from other thiosemicarbazones that may act primarily through iron chelation or ribonucleotide reductase inhibition [1]. Biophysical studies using fluorescence label 1-anilino-8-naphthalenesulfonic acid (ANS) confirmed nonspecific interaction of ambazone with the inner area of the phospholipid bilayer matrix of liposomes [1]. The compound exhibits three protonation states with pK values at 10.69, 7.39, and 6.22, and shows low hydrophobicity based on n-octanol/water distribution measurements [1]. While the exact mechanism remains incompletely elucidated, the membrane-nucleotide system interference represents a mechanistic signature distinct from other topical antiseptics used in oropharyngeal applications [1][2].

Membrane-active agent cAMP modulation Mechanism of action

Ambazone Monohydrate Application Scenarios


Solid Form Screening & Polymorph Control

Formulation scientists procuring ambazone monohydrate can leverage its characterized crystal structure for solid form screening and polymorph control studies [1]. The demonstrated three-dimensional hydrogen-bonded network distinguishes the monohydrate from anhydrous ambazone and enables targeted stability studies under ICH storage conditions [1]. The reversible transformation between monohydrate and anhydrous forms provides a validated system for studying humidity-dependent interconversion kinetics, making ambazone monohydrate a useful reference material for polymorph risk assessment in solid dosage form development [1].

Salt & Co-crystal Solubility Screening

Ambazone monohydrate serves as a baseline reference form for salt and co-crystal screening campaigns aimed at improving dissolution-limited bioavailability [1]. The documented substantial solubility and dissolution rate improvement achieved with the acetate salt solvate form validates that ambazone's physicochemical properties can be modified through counterion selection [1]. Procurement of monohydrate enables comparative dissolution studies against novel salt forms, providing a reproducible baseline for evaluating formulation enhancements [1].

Narrow-Spectrum Oropharyngeal Antiseptic Formulation

For formulators developing topical oropharyngeal products with minimal microbiota disruption, ambazone monohydrate offers a quantifiably narrow spectrum of bacteriostatic activity [2]. The compound's activity at 1:1,000,000 dilution against S. pneumoniae and S. haemolyticus, with even greater potency (1:8,000,000) against S. viridans, contrasts with its inactivity against Gram-negative intestinal flora [2][3]. This selectivity profile supports development of lozenge or spray formulations intended for streptococcal pharyngitis management without the collateral damage to gut microbiota associated with broad-spectrum alternatives [3].

Thiosemicarbazone Scaffold for Oncology Research

Investigators studying thiosemicarbazone-based anticancer agents may procure ambazone as a structurally distinct reference compound with validated in vivo antitumor activity [4][5]. Ambazone's established efficacy in murine leukemia P388 models at oral doses of 60-125 mg/kg provides a benchmark for evaluating novel thiosemicarbazone derivatives [4]. Its membrane-active mechanism involving cAMP elevation, distinct from iron chelation pathways of other class members, makes ambazone a valuable comparator for structure-activity relationship studies aimed at understanding divergent mechanisms within the thiosemicarbazone pharmacophore [4][5].

Technical Documentation Hub

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